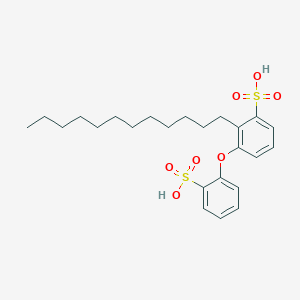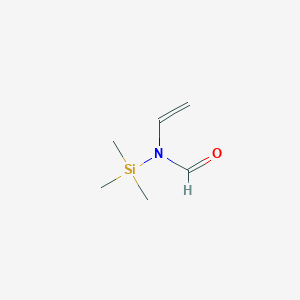
4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine
Übersicht
Beschreibung
4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine is a chemical compound known for its unique structure, which includes a triazole ring and two pyridine rings
Wissenschaftliche Forschungsanwendungen
4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: This compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a corrosion inhibitor for mild steel in hydrochloric acid medium.
Vorbereitungsmethoden
The synthesis of 4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine typically involves the reaction of 1-benzyl-1H-1,2,4-triazole with pyridine derivatives under specific conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which is a one-pot synthesis . Industrial production methods may involve bulk custom synthesis and procurement to meet specific requirements .
Analyse Chemischer Reaktionen
4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, enhancing its stability and reactivity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine can be compared with other triazole derivatives, such as:
Tris(3-hydroxypropyltriazolylmethyl)amine: Known for its use in stabilizing copper(I) ions.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Studied for its antimicrobial activity.
The uniqueness of 4,4’-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine lies in its specific structure, which allows for diverse applications and reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-(1-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-4-15(5-3-1)14-24-19(17-8-12-21-13-9-17)22-18(23-24)16-6-10-20-11-7-16/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITGLCXOYVZAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605087 | |
| Record name | 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55391-37-2 | |
| Record name | 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3R,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B1612806.png)



